molecular formula C12H17NO3 B6145212 tert-butyl 2-amino-4-methoxybenzoate CAS No. 1546184-06-8

tert-butyl 2-amino-4-methoxybenzoate

Cat. No.: B6145212
CAS No.: 1546184-06-8
M. Wt: 223.27 g/mol
InChI Key: PRTWZECNSCZYIV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-methoxybenzoate: is a chemical compound characterized by its molecular structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-methoxybenzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-amino-4-methoxybenzoic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to an ester using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-4-methoxybenzoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reagents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors. Its fluorescent properties can aid in imaging and tracking biological processes.

Medicine: Potential applications in drug development include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-4-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2-methoxybenzoate: Similar structure but different position of the amino and methoxy groups.

  • Tert-butyl 2-amino-3-methoxybenzoate: Similar structure but different position of the methoxy group.

Uniqueness: Tert-butyl 2-amino-4-methoxybenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The position of the amino and methoxy groups on the benzene ring plays a crucial role in its chemical behavior and biological activity.

Properties

CAS No.

1546184-06-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-4-methoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,13H2,1-4H3

InChI Key

PRTWZECNSCZYIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC)N

Purity

95

Origin of Product

United States

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